N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
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Overview
Description
The compound “N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide” is an organic compound containing an oxalamide group, which is a type of amide. It also contains a phenyl group and a morpholino group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxalamide, phenyl, and morpholino groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might undergo hydrolysis under certain conditions, and the phenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Properties
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is part of a broader category of chemical compounds that have been studied for their unique chemical properties and potential applications in various fields of scientific research. Although the specific compound mentioned is not directly referenced in available literature, related compounds and research methodologies offer insight into potential applications and the significance of similar chemical structures in scientific research.
For instance, the study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of oxalamide derivatives in the synthesis of complex organic compounds. This methodology highlights the importance of such compounds in facilitating the synthesis of anthranilic acid derivatives and oxalamides, which are valuable in pharmaceutical and material sciences (Mamedov et al., 2016).
Pharmacological Applications
In the realm of pharmacology, derivatives similar to this compound have been explored for their potential therapeutic effects. For example, compounds with oxalamide structures have been investigated for their anticonvulsant activities, as illustrated by the crystal structure analysis of new xylenoxyaminoalcohol derivatives. These studies shed light on the impact of molecular structure on pharmacological action, suggesting avenues for the design of novel therapeutic agents (Nitek et al., 2022).
Material Science and Polymerization
In material science, the study of oxirane derivatives, which share structural similarities with the compound , reveals their application in the synthesis of polymers with unique properties. Merlani et al. (2015) explored the polymerization of a specific oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure, demonstrating the potential of such compounds in creating materials with novel electrical and optical properties (Merlani et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with known biological activity, such as drugs. Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-9-8-17(14-19(18)29-2)24-22(27)21(26)23-10-11-25-12-13-30-20(15-25)16-6-4-3-5-7-16/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKAKNRXDNHSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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